molecular formula C34H53ClN2O2 B123969 Anipamil hydrochloride, (+)- CAS No. 94313-88-9

Anipamil hydrochloride, (+)-

Cat. No.: B123969
CAS No.: 94313-88-9
M. Wt: 557.2 g/mol
InChI Key: SPIVBBPTKHDDSC-UHFFFAOYSA-N
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Description

Anipamil hydrochloride, (+)- is a calcium channel blocker specifically of the phenylalkylamine type. It is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil hydrochloride, (+)- has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anipamil hydrochloride, (+)- can be synthesized through a series of chemical reactions involving the condensation of 3-methoxyphenylacetonitrile with 3-(2-(3-methoxyphenyl)ethyl)methylamine under specific conditions. The reaction typically involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, anipamil hydrochloride, (+)- is often produced by mixing the compound with a phospholipid in a specific ratio, followed by gelling the solution with water at elevated temperatures. This method ensures the production of a sterile-filterable solution of the active material .

Chemical Reactions Analysis

Types of Reactions

Anipamil hydrochloride, (+)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: Anipamil hydrochloride, (+)- can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of anipamil hydrochloride, (+)-, which can be further utilized in different applications .

Scientific Research Applications

Anipamil hydrochloride, (+)- has a wide range of scientific research applications, including:

Mechanism of Action

Anipamil hydrochloride, (+)- exerts its effects by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions into cells, which is crucial for various cellular processes. By blocking these channels, anipamil hydrochloride, (+)- reduces the contractility of the myocardium and prevents arrhythmias. It binds more tightly to the myocardium compared to verapamil, making it a more effective antiarrhythmic agent .

Comparison with Similar Compounds

Similar Compounds

    Verapamil: Anipamil hydrochloride, (+)- is an analog of verapamil and shares similar calcium channel blocking properties.

    Dihydropyridine: This is another type of calcium channel blocker but differs in its chemical structure and mechanism of action.

Uniqueness

Anipamil hydrochloride, (+)- is unique in its ability to bind more tightly to the myocardium compared to verapamil, making it a more effective antiarrhythmic medication without causing hypertension .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIVBBPTKHDDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915673
Record name 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1)
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Molecular Weight

557.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94313-88-9, 144399-68-8, 155821-72-0
Record name Benzeneacetonitrile, α-dodecyl-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anipamil hydrochloride
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Record name Anipamil hydrochloride, (-)-
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Record name Anipamil hydrochloride, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methoxyphenyl)-2-(3-{[2-(3-methoxyphenyl)ethyl](methyl)amino}propyl)tetradecanenitrile--hydrogen chloride (1/1)
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Record name [4-cyano-4-(3-methoxyphenyl)hexadec-1-yl](5-methoxyphenethyl)methylammonium chloride
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Record name ANIPAMIL HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ANIPAMIL HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL HYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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